molecular formula C16H24ClN3O2S B2645540 1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide CAS No. 730997-79-2

1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide

Cat. No.: B2645540
CAS No.: 730997-79-2
M. Wt: 357.9
InChI Key: NNLFXKNFSRGPCQ-UHFFFAOYSA-N
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Description

1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide is a complex organic compound with a unique structure that includes a benzimidazole core, a butyl group, a chloromethyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide typically involves multiple steps. One common method includes the alkylation of benzimidazole with butyl chloride, followed by the introduction of the chloromethyl group through a chloromethylation reaction. The final step involves the sulfonation of the benzimidazole ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-2-(chloromethyl)benzene: Similar structure but lacks the benzimidazole and sulfonamide groups.

    N,N-diethyl-1H-benzimidazole-5-sulfonamide: Similar structure but lacks the butyl and chloromethyl groups.

Uniqueness

1-butyl-2-(chloromethyl)-N,N-diethyl-1H-benzimidazole-5-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzimidazole core and sulfonamide group makes it particularly interesting for medicinal chemistry applications.

Properties

IUPAC Name

1-butyl-2-(chloromethyl)-N,N-diethylbenzimidazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2S/c1-4-7-10-20-15-9-8-13(11-14(15)18-16(20)12-17)23(21,22)19(5-2)6-3/h8-9,11H,4-7,10,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLFXKNFSRGPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)S(=O)(=O)N(CC)CC)N=C1CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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